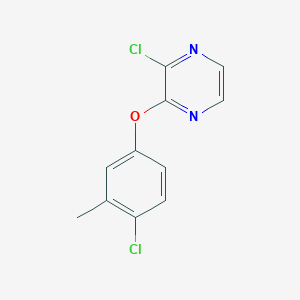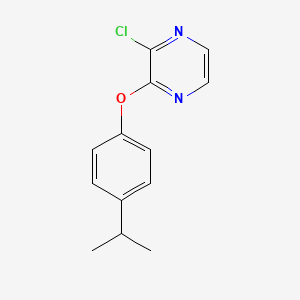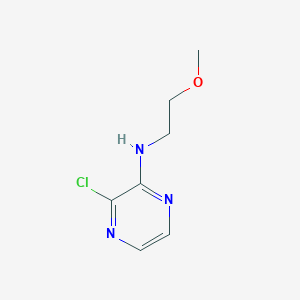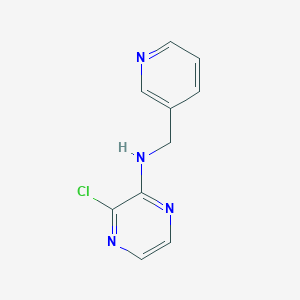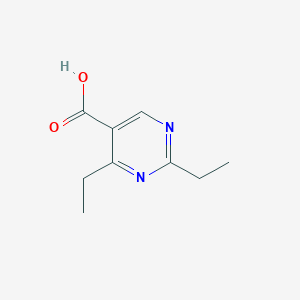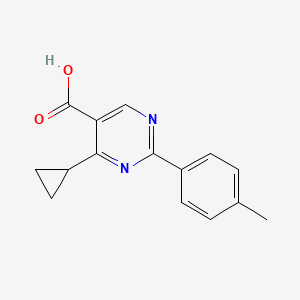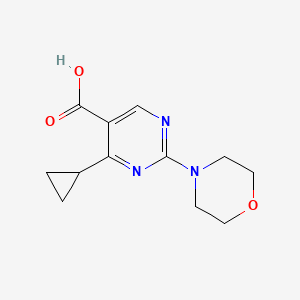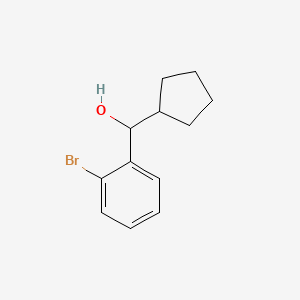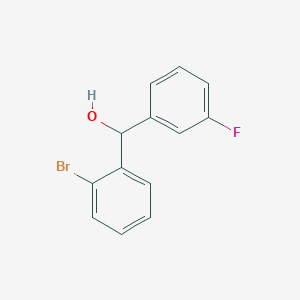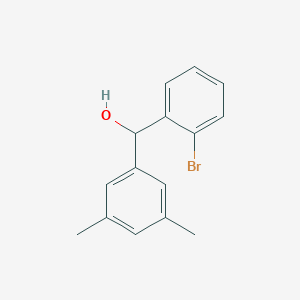
(2-Bromophenyl)(3,5-dimethylphenyl)methanol
Übersicht
Beschreibung
(2-Bromophenyl)(3,5-dimethylphenyl)methanol is a useful research compound. Its molecular formula is C15H15BrO and its molecular weight is 291.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organocatalysis : It has been used in the enantioselective Michael addition of malonate esters to nitroolefins, facilitated by diaryl-2-pyrrolidinemethanols, where bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol was an efficient bifunctional organocatalyst (Lattanzi, 2006).
Rotational Barrier Studies : Used in investigating the buttressing effect on rotational barriers in bromine-substituted compounds, which included studying the free energies of activation for rotation (Aoki, Nakamura, Ōki, 1982).
DFT Theoretical Studies : A theoretical study was conducted on (RS)-(3-bromophenyl) (pyridine-2yl) methanol using DFT to understand the structure-activity relationship and identify active sites of the molecule (Trivedi, 2017).
Phase Transfer Catalyzed Polymerization : The compound has been used in the polymerization process, specifically in the phase transfer catalyzed polymerization of brominated phenols (Wang, Percec, 1991).
Carbonic Anhydrase Inhibition : Synthesized bromophenols, including this compound, have shown inhibitory capacities against human cytosolic carbonic anhydrase II, potentially useful for treating various disorders (Balaydın et al., 2012).
Catalysis in Alcoholysis Reactions : Used as a catalyst in the alcoholysis of dimethylphenylsilane, showing effectiveness in transforming alcohol to alkoxysilane derivatives (Gregg, Cutler, 1994).
Synthesis of Biologically Active Natural Products : It has been used in the total synthesis of biologically active, naturally occurring compounds, demonstrating its utility in complex organic synthesis (Akbaba et al., 2010).
Photoprotecting Groups for Phosphates and Sulfonic Acids : The compound has been explored for its potential as a photoremovable protecting group, important in organic synthesis and biochemistry (Klán et al., 2002).
Polymer Chemistry : It's used in the synthesis of poly(arylene ether sulfone) anion exchange membranes with enhanced conductivity and stability (Shi et al., 2017).
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRACLJJKOPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872952.png)
![3-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B7872957.png)
